sec-Butyl Acetoacetate

Description

The exact mass of the compound sec-Butyl Acetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality sec-Butyl Acetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sec-Butyl Acetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

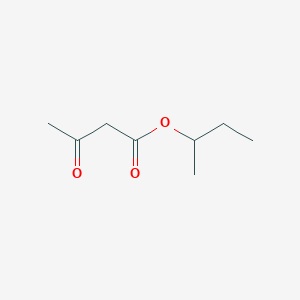

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTNBMLCULGCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875763 | |

| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13562-76-0 | |

| Record name | sec-Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTANOIC ACID, 3-OXO-, 1-METHYLPROPYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-Butyl Acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL7357J39W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to sec-Butyl Acetoacetate

This guide provides an in-depth analysis of sec-Butyl Acetoacetate, a key organic compound utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis pathways, significant applications, and critical safety protocols, grounded in authoritative sources to ensure scientific integrity.

Core Identification and Chemical Profile

sec-Butyl acetoacetate, systematically known as butan-2-yl 3-oxobutanoate, is a β-keto ester recognized for its utility as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 13562-76-0 .[1][2][3]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental design, dictating reaction conditions, purification methods, and storage requirements. The key properties of sec-butyl acetoacetate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13562-76-0 | [1][2][3] |

| Molecular Formula | C₈H₁₄O₃ | [1][2][4] |

| Molar Mass | 158.2 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Odor | Fruity | [1] |

| Boiling Point | 194 °C | [2] |

| Flash Point | 75.7 °C | [2] |

| Density | 0.98 g/cm³ | [2] |

| Vapor Pressure | 0.342 mmHg at 25°C | [2] |

| Solubility | Soluble in organic solvents like ethanol and ether; almost insoluble in water. | [1][2] |

| Refractive Index | 1.4210 - 1.4240 | [2] |

Synonyms: The compound is also known by several other names, including Acetoacetic Acid sec-Butyl Ester, sec-Butyl 3-oxobutanoate, and butan-2-yl 3-oxobutanoate.[1][2]

Synthesis Methodologies: From Precursors to Product

The synthesis of sec-butyl acetoacetate is typically achieved through esterification, a fundamental reaction in organic chemistry. The causality behind this choice of pathway lies in the ready availability of the precursors and the efficiency of the reaction.

Primary Synthesis Route: Esterification

The most common method for preparing sec-butyl acetoacetate involves the reaction of a suitable acetoacetylating agent with sec-butanol.[1] A highly effective and industrially relevant method for preparing similar acetoacetate esters, such as tert-butyl acetoacetate, is the reaction of an alcohol with diketene.[5][6] This method is favored for its high yields and the directness of the transformation.[5][6] The sec-butanol acts as a nucleophile, attacking the electrophilic carbonyl group of the diketene, leading to the opening of the lactone ring and subsequent formation of the β-keto ester.

The general workflow for this synthesis is outlined below.

Caption: Synthesis workflow for sec-Butyl Acetoacetate.

Experimental Protocol: A Generalized Approach

While a specific, validated protocol for sec-butyl acetoacetate was not detailed in the search results, a general procedure can be extrapolated from the synthesis of its isomers, like tert-butyl acetoacetate.[5]

-

Reaction Setup: Charge a suitable reaction vessel with sec-butanol.

-

Catalyst Addition (Optional): A mild acid or base catalyst, such as anhydrous sodium acetate, may be added to facilitate the reaction.[5]

-

Diketene Addition: Add diketene dropwise to the sec-butanol. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: Stir the mixture for a set period until the reaction is complete, which can be monitored by techniques like Gas Chromatography (GC).

-

Purification: The crude product is then purified, typically by distillation under reduced pressure, to yield the final high-purity sec-butyl acetoacetate.[5]

The choice of distillation is critical for removing unreacted starting materials and any byproducts, ensuring the final product meets the high-purity standards (>98%) required for pharmaceutical and research applications.

Applications in Drug Development and Organic Synthesis

The true value of sec-butyl acetoacetate lies in its reactivity, which makes it a cornerstone intermediate for constructing complex molecular architectures.

Role as a Versatile Synthetic Intermediate

sec-Butyl acetoacetate is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][7] Its keto-ester functionality provides two reactive sites, allowing for a diverse range of chemical modifications.[7]

-

Condensation Reactions: It readily undergoes condensation reactions, which are crucial for forming carbon-carbon bonds and building the backbone of larger molecules.[1]

-

Chiral Building Block: As a chiral molecule itself (racemic unless a specific enantiomer is synthesized), it can be used in the synthesis of active pharmaceutical ingredients (APIs) that require specific stereochemistry for their biological activity.[4][7]

The logical flow of its application in a synthetic workflow is depicted below.

Caption: Role as a versatile synthetic intermediate.

Safety, Handling, and Storage Protocols

Ensuring the safe handling of sec-butyl acetoacetate is paramount in a laboratory or industrial setting. The compound presents several hazards that must be managed through proper protocols and personal protective equipment (PPE).

Hazard Identification and Mitigation

Based on safety data sheets (SDS), sec-butyl acetoacetate is classified as a combustible liquid that causes skin and serious eye irritation.[3]

| Hazard Class | GHS Statement | Precautionary Measures |

| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[3] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water.[3] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Self-Validating Safety Workflow:

A self-validating safety protocol ensures that risks are systematically addressed at each step of handling.

-

Assessment: Before use, review the Safety Data Sheet (SDS) to understand all potential hazards.

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

-

Handling: Avoid direct contact with skin and eyes.[3] Use caution when transferring to prevent spills.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place, away from sources of ignition.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Conclusion

sec-Butyl acetoacetate (CAS No. 13562-76-0) is a functionally rich β-keto ester that serves as a critical intermediate in the landscape of organic synthesis. Its value is derived from its versatile reactivity, enabling the construction of complex molecules essential for the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthesis pathways, and stringent safety protocols is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge for scientists and professionals to leverage the synthetic potential of this important chemical building block.

References

-

sec-Butyl Acetaoacetate - ChemBK. ChemBK. [Link]

-

sec-Butyl Acetoacetate - MySkinRecipes. MySkinRecipes. [Link]

-

Acetoacetic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

SEC-BUTYL ACETOACETATE - gsrs. FDA Global Substance Registration System. [Link]

Sources

Introduction: The Versatility and Importance of sec-Butyl Acetoacetate

An In-depth Technical Guide to the Synthesis of sec-Butyl Acetoacetate

sec-Butyl acetoacetate (SBAA), with the chemical structure CH₃COCH₂COOCH(CH₃)CH₂CH₃, is a vital organic intermediate belonging to the class of β-keto esters.[1] Its utility in the chemical, pharmaceutical, and agrochemical industries stems from the unique reactivity of its bifunctional structure. The molecule possesses a ketone and an ester group, separated by a methylene group with acidic protons. This arrangement facilitates keto-enol tautomerism, making the methylene carbon a potent nucleophile for a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.[1]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core methodologies for synthesizing sec-butyl acetoacetate. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, the rationale for catalyst selection, and the critical parameters that govern reaction efficiency and product purity. The focus is on providing actionable, field-proven insights into the two predominant synthesis routes: the alcoholysis of diketene and the transesterification of commodity acetoacetates.

Part 1: Synthesis via Diketene Alcoholysis: The Industrial Standard

The reaction of diketene with sec-butanol represents a highly efficient and atom-economical pathway to sec-butyl acetoacetate. This method is favored in industrial settings due to its directness and the high purity of the resulting product.[2] Diketene, the dimer of ketene, serves as a highly reactive acetoacetylating agent.[2][3]

Causality of the Mechanism

The core of this synthesis is the nucleophilic attack of the hydroxyl group of sec-butanol on one of the carbonyl carbons of the strained four-membered ring of diketene. This attack leads to the ring opening and formation of the desired β-keto ester. Due to the high reactivity of diketene, the reaction can proceed without a catalyst, but it is often sluggish and prone to side reactions, such as the polymerization of diketene to form dehydroacetic acid.[4] Therefore, catalysts are employed to accelerate the desired alcoholysis reaction and improve selectivity.

Catalytic Strategies: A Dichotomy of Choice

The choice of catalyst dictates the reaction conditions and mechanism.

-

Acid Catalysis: Protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) protonate the carbonyl oxygen of diketene, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic sec-butanol.[4] This approach is effective but can require neutralization steps during workup and may promote side reactions if temperatures are not carefully controlled.

-

Base Catalysis: Bases such as tertiary amines (e.g., triethylamine) or sodium acetate function by activating the alcohol or by acting as nucleophilic catalysts themselves.[5][6] For instance, a tertiary amine can attack the diketene to form a reactive acyl-ammonium intermediate, which is then readily attacked by the alcohol. This method is often milder and can lead to higher selectivity.

Caption: Key steps in the acid-catalyzed transesterification of EAA.

Comparative Data on Catalytic Systems

The selection of a catalyst depends on factors like reaction scale, cost, and desired purity. The table below summarizes the performance of various catalytic approaches.

| Catalyst System | Starting Ester | Alcohol | Conditions | Yield (%) | Key Advantage | Reference |

| Boric Acid | Ethyl Acetoacetate | sec-Butanol | Reflux | High | Environmentally benign | [7] |

| 4-DMAP | Ethyl Acetoacetate | Various | Reflux in Cyclohexane | Good to Excellent | Nearly stoichiometric reactants | [8] |

| Microwave (No Catalyst) | Ethyl β-keto esters | Various | Microwave Irradiation | Good to Excellent | Rapid reaction times | [7] |

| Candida antarctica Lipase | Racemic Acetates | Various | 40°C, Organic Solvent | ~77% | High enantioselectivity | [9] |

Experimental Protocol: Acid-Catalyzed Transesterification

This protocol is a representative procedure for achieving high conversion by removing the alcohol byproduct.

-

Reactor Setup: Assemble a distillation apparatus with a 250 mL round-bottom flask, a packed distillation column (e.g., Vigreux), a distillation head with a thermometer, and a condenser.

-

Reactant Charge: Charge the flask with 65 g (0.5 moles) of ethyl acetoacetate, 74 g (1.0 mole) of sec-butanol (used in excess to shift equilibrium), and 0.5 g of p-toluenesulfonic acid monohydrate.

-

Reaction and Distillation: Heat the mixture. The lower-boiling ethanol will begin to distill off. Slowly distill the ethanol, maintaining the pot temperature. The head temperature should be monitored; it will initially be close to the boiling point of ethanol (~78°C) and will rise as the reaction proceeds.

-

Monitoring: The reaction can be monitored by GC to track the disappearance of ethyl acetoacetate and the formation of sec-butyl acetoacetate.

-

Workup: Once the reaction is complete (no more ethanol distills over or GC indicates completion), cool the mixture. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the product by vacuum distillation.

Conclusion

The synthesis of sec-butyl acetoacetate is primarily achieved through two robust and well-established methodologies. The alcoholysis of diketene is the preferred industrial route, offering a direct, high-yield, and atom-economical process. Its successful implementation hinges on precise temperature control and the appropriate use of either acid or base catalysts to maximize selectivity. For laboratory applications and situations where diketene is unavailable, transesterification of ethyl or methyl acetoacetate provides a flexible and effective alternative. The success of this equilibrium-driven process is critically dependent on the efficient removal of the alcohol byproduct and the selection of a suitable catalyst, with options ranging from simple mineral acids to sophisticated enzyme systems that offer unparalleled selectivity. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including scale, cost, available starting materials, and the desired final purity of the sec-butyl acetoacetate.

References

- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Production Method of Sec-butyl Acetate. SLCHEMTECH.

-

Wikipedia. (2023, December 19). sec-Butyl acetate. Retrieved January 5, 2026, from [Link]

- Orke Chemical. (2025, December 26). What catalysts are used in the synthesis of Sec - butyl Acetate? Orke Chemical Blog.

- Arxada. (n.d.). Quick Access to Ubiquitous Moieties: Diketene as a Versatile Door Opener for Acetoacetates and Further 1,3-substitution Patterns. Arxada White Paper.

-

Wikipedia. (2023, November 29). Diketene. Retrieved January 5, 2026, from [Link]

- Dalian Institute of Chemical Physics. (2021, March 25). Sec-Butyl Acetate Production Technology from Butylene and Acetic Acid.

-

ResearchGate. (n.d.). Kinetics of synthesis of sec-butyl acetate by C4 and acetic acid. Retrieved January 5, 2026, from [Link]

- Google Patents. (1964). US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst.

- Taylor & Francis. (n.d.). Ethyl acetoacetate – Knowledge and References.

- Google Patents. (2014). CN102911043A - Method for preparing sec-butyl acetate by using acetic acid and butane.

-

PubChem. (n.d.). Sec-Butyl acetate. Retrieved January 5, 2026, from [Link]

- Okay Energy. (2017, August 18). Preparation of Sec - butyl Acetate by Olefins.

-

Organic Syntheses. (n.d.). Acetoacetic acid, tert-butyl ester. Org. Synth. Coll. Vol. 4, p.108 (1963); Vol. 37, p.1 (1957). Retrieved January 5, 2026, from [Link]

- Google Patents. (2016). CN103342641B - Method for synthesizing sec-butyl acetate from butene and acetic acid.

- Cal/OSHA. (2018, September 4). Substance name: sec-butyl acetate.

-

Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved January 5, 2026, from [Link]

- Google Patents. (2018). CN107827749A - A kind of synthetic method of tert-butyl acetoacetate.

-

PubChemLite. (n.d.). Sec-butyl acetoacetate (C8H14O3). Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2004). Transesterification between Ethyl Acetate and n-Butanol in Compressed CO2 in the Critical Region of the Reaction System. The Journal of Physical Chemistry B. Retrieved January 5, 2026, from [Link]

-

Homework.Study.com. (n.d.). Write a mechanism for the acid-catalyzed transesterification reaction of ethyl acetate with 1-butanol, which gives butyl acetate. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2025, August 7). Transesterification between Ethyl Acetate and n-Butanol in Compressed CO2 in the Critical Region of the Reaction System. Retrieved January 5, 2026, from [Link]

- CORA. (2021, July 2). Recent advances in the transesterification of β-keto esters.

-

ACS Publications. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

Sources

- 1. CAS 13562-76-0: ACETOACETIC ACID SEC-BUTYL ESTER [cymitquimica.com]

- 2. arxada.com [arxada.com]

- 3. Diketene - Wikipedia [en.wikipedia.org]

- 4. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]

- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 8. DSpace [cora.ucc.ie]

- 9. DL-sec-Butyl acetate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Butan-2-yl 3-oxobutanoate

This guide provides a comprehensive technical overview of butan-2-yl 3-oxobutanoate, a significant β-keto ester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's nomenclature, properties, synthesis, and applications.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of chemical compounds is fundamental to scientific communication. The compound commonly known as sec-butyl acetoacetate is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

Determination of the Principal Functional Group

The structure of sec-butyl acetoacetate contains two functional groups: a ketone and an ester. According to IUPAC nomenclature rules, the ester functional group has higher priority than the ketone.[1][2] Therefore, the compound is named as an ester derivative of a keto acid.

Naming the Ester Components

Ester nomenclature involves identifying the alkyl group derived from the alcohol and the carboxylate group from the carboxylic acid.[3][4][5]

-

The Alkyl Group: The alcohol-derived portion is a sec-butyl group. In systematic IUPAC nomenclature, this is named based on the point of attachment to the ester oxygen. The butyl chain is numbered from the end closest to the point of attachment, which is the second carbon. Thus, the sec-butyl group is correctly named butan-2-yl .[6][7]

-

The Carboxylate Group: The acyl portion is derived from 3-oxobutanoic acid (commonly known as acetoacetic acid). The parent chain is a four-carbon chain (butane), with a ketone (oxo) group at the third position and a carboxylic acid at the first position. To form the carboxylate name, the "-oic acid" suffix is replaced with "-oate".[3][4] This gives us 3-oxobutanoate .

The Definitive IUPAC Name

Combining the names of the alkyl and carboxylate portions, the official IUPAC name for sec-butyl acetoacetate is butan-2-yl 3-oxobutanoate .[5][8]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its application in research and industry.

General Characteristics

Butan-2-yl 3-oxobutanoate is a colorless liquid with a characteristic fruity odor.[6] Its properties make it a versatile solvent and a key intermediate in organic synthesis.

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | butan-2-yl 3-oxobutanoate | [5][8] |

| Synonyms | sec-Butyl acetoacetate, sec-butyl 3-oxobutanoate | [5][8] |

| CAS Number | 13562-76-0 | [8] |

| Molecular Formula | C₈H₁₄O₃ | [9][10] |

| Molecular Weight | 158.19 g/mol | [9][10] |

| Appearance | Colorless liquid | [6] |

| Odor | Fruity | [6] |

| Boiling Point | Not explicitly found for the sec-butyl ester, but the n-butyl isomer boils at a relevant temperature. | [10] |

| Density | Not explicitly found for the sec-butyl ester, but the n-butyl isomer has a density of approximately 0.97 g/cm³. | |

| Solubility | Limited solubility in water; soluble in many organic solvents. | [11] |

Synthesis of Butan-2-yl 3-oxobutanoate

The synthesis of β-keto esters like butan-2-yl 3-oxobutanoate is a cornerstone of organic chemistry, with several established methods.[1][3][12][13] The two most prominent methods are the Claisen condensation and transesterification.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base to form a β-keto ester.[4][14][15][16][17]

The reaction proceeds through the formation of an enolate intermediate. The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ester but should not participate in competing reactions like hydrolysis or transesterification.[16] Therefore, the alkoxide corresponding to the alcohol portion of the ester is typically used.

Caption: Mechanism of the Claisen Condensation.

This protocol is a generalized procedure based on established methods for β-keto ester synthesis.

-

Preparation: A solution of sodium butan-2-oxide in butan-2-ol is prepared by carefully adding sodium metal to anhydrous butan-2-ol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Ethyl acetate (2 equivalents) is added dropwise to the cooled sodium butan-2-oxide solution with continuous stirring. The reaction mixture is then gently refluxed.

-

Work-up: After the reaction is complete, the mixture is cooled and acidified with a dilute acid (e.g., acetic acid or dilute HCl).

-

Extraction: The product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield butan-2-yl 3-oxobutanoate.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[18][19] This method is particularly useful for preparing different esters of acetoacetic acid from a commercially available one, such as ethyl acetoacetate.

Transesterification can be catalyzed by acids, bases, or enzymes.[19] For the synthesis of butan-2-yl 3-oxobutanoate, an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is commonly employed with an excess of butan-2-ol to drive the equilibrium towards the product.

Caption: Transesterification for the synthesis of butan-2-yl 3-oxobutanoate.

-

Reaction Setup: A mixture of ethyl acetoacetate, a large excess of butan-2-ol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is placed in a round-bottom flask equipped with a distillation apparatus.

-

Reaction: The mixture is heated to reflux. The lower-boiling ethanol produced during the reaction is continuously removed by distillation to shift the equilibrium towards the formation of the desired product.

-

Neutralization and Work-up: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Purification: The excess butan-2-ol is removed by distillation. The remaining residue is then purified by vacuum distillation to obtain pure butan-2-yl 3-oxobutanoate.[20]

Applications in Synthesis

Butan-2-yl 3-oxobutanoate is a valuable building block in organic synthesis, primarily due to the reactivity of the methylene group flanked by two carbonyl groups.

Acetoacetic Ester Synthesis

This classic reaction allows for the synthesis of ketones and substituted acetones.[21] The α-protons of butan-2-yl 3-oxobutanoate are acidic and can be readily removed by a base to form a stabilized enolate. This enolate can then be alkylated with an alkyl halide. Subsequent hydrolysis and decarboxylation yield a ketone.

Caption: General workflow of the acetoacetic ester synthesis.

Other Synthetic Applications

-

Heterocyclic Synthesis: The reactive nature of butan-2-yl 3-oxobutanoate makes it a precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrroles.

-

Pharmaceutical and Agrochemical Intermediate: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.[22]

Safety and Handling

Proper handling and awareness of the potential hazards of butan-2-yl 3-oxobutanoate are essential in a laboratory or industrial setting.

GHS Hazard Classification

Precautionary Measures

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[25][26] No smoking. Wear protective gloves, eye protection, and face protection.[24][27]

-

Storage: Store in a well-ventilated place. Keep cool.[25][27]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[23][27]

First Aid

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[23][27]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[27]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if feeling unwell.[24]

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of butan-2-yl 3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR spectra are available in spectral databases and provide detailed information about the molecular structure.[5]

Infrared (IR) Spectroscopy

-

The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and the ester functional groups.

Mass Spectrometry (MS)

-

Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the molecule.[5]

References

-

Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development - ACS Publications. [Link]

-

Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

-

Naming a keto ester. Chemistry Stack Exchange. [Link]

-

12.3. Naming aldehydes, ketones, carboxylic acids, esters, plus common names. Organic Chemistry II - Lumen Learning. [Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

The Top Ten Uses of Sec-butyl Acetate. okchem.com. [Link]

-

Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]

-

Claisen Condensation Mechanism. BYJU'S. [Link]

-

sec-Butyl acetate. Solubility of Things. [Link]

-

Claisen Condensation Reaction Mechanism. Chemistry Steps. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Understanding Sec-Butyl Acetate: Properties and Industrial Uses. Medium. [Link]

-

sec-Butyl acetate. Wikipedia. [Link]

-

Acetoacetic acid, sec-butyl ester. SpectraBase. [Link]

-

Recent advances in the transesterification of β-keto esters. CORA. [Link]

-

Synthesis of tert-butyl 3-oxobutyrate. PrepChem.com. [Link]

-

Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. Semantic Scholar. [Link]

- Method for synthesizing sec-butyl acetate from butene and acetic acid.

-

Butyl acetoacetate. PubChem. [Link]

-

Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

-

butyl 3-oxobutanoate. ChemSrc. [Link]

-

Tert-butyl acetoacetate. PubChem. [Link]

-

2-Ethylbutyl 3-oxobutanoate. PubChem. [Link]

-

A benign preparation of sec-butanol via transesterification from sec-butyl acetate using the acidic Imidazolium ionic liquids as catalysts. ResearchGate. [Link]

- Method for production of T-butyl 3-oxobutyrates and their use.

-

butyl 3-oxobutanoate. Stenutz. [Link]

-

sec-Butyl acetate. NIST WebBook. [Link]

-

Sec-Butyl acetate. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dir.ca.gov [dir.ca.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. byjus.com [byjus.com]

- 5. spectrabase.com [spectrabase.com]

- 6. nbinno.com [nbinno.com]

- 7. sec-Butyl acetate - Wikipedia [en.wikipedia.org]

- 8. sec-Butyl Acetoacetate | 13562-76-0 [sigmaaldrich.com]

- 9. Butyl acetoacetate | C8H14O3 | CID 11576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 14. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. Claisen condensation - Wikipedia [en.wikipedia.org]

- 18. DSpace [cora.ucc.ie]

- 19. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 22. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. jubilantingrevia.com [jubilantingrevia.com]

- 25. fishersci.com [fishersci.com]

- 26. fishersci.com [fishersci.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Safety and Handling Guide for sec-Butyl Acetoacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: sec-Butyl Acetoacetate (CAS No. 13562-76-0), also known by its IUPAC name sec-Butyl 3-oxobutanoate, is a keto-ester of significant interest in organic synthesis.[1][2] Its bifunctional nature makes it a versatile building block, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Given its role in research and development, a thorough understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed examination of the safety data for sec-Butyl Acetoacetate, moving beyond mere compliance to offer insights into the causality behind safety protocols.

Part 1: Hazard Identification and GHS Classification

sec-Butyl Acetoacetate is classified under the Globally Harmonized System (GHS) as a substance that presents specific physical and health hazards.[1][4] It is categorized as a Combustible Liquid (Category 4), indicating that it requires heating before ignition can occur.[1] The primary health concerns are significant skin and eye irritation (Category 2 and 2A, respectively).[1][4] This profile necessitates careful handling to avoid direct contact and management of its environment to control ignition risks.

The classification dictates the use of the "Warning" signal word and specific hazard (H) and precautionary (P) statements, which are summarized below.[1][4]

| GHS Classification Summary for sec-Butyl Acetoacetate | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Class | Flammable Liquids (Category 4)[1] Skin Irritation (Category 2)[1][4] Serious Eye Irritation (Category 2A)[1][4] |

| Hazard Statements | H227: Combustible liquid.[1] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] |

| Precautionary Statements | Prevention: P210, P264, P280[1][4] Response: P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378[1][4] Storage: P403+P235[1] Disposal: P501[1] |

Part 2: Toxicological Profile and Health Effects

The health hazards of sec-Butyl Acetoacetate stem from its irritant properties upon direct contact.

-

Skin Irritation (H315): As an organic ester and solvent, sec-Butyl Acetoacetate can defat the skin upon prolonged or repeated contact. This stripping of natural oils disrupts the skin's protective barrier, leading to inflammation, redness, dryness, and discomfort.[1] The causality lies in the physicochemical interaction between the solvent and the lipid components of the epidermis.

-

Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[1][4] Vapors or splashes may result in redness, pain, and damage to the cornea if not promptly and thoroughly flushed. The mechanism is direct chemical irritation of the sensitive mucous membranes of the eye.

-

Inhalation: While not classified for respiratory toxicity, inhalation of vapors or mists should be avoided. It is best practice to handle this chemical in a well-ventilated area to prevent potential respiratory tract irritation.[1]

-

Acute Toxicity: It is critical to note that quantitative acute toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation), are not available in the reviewed authoritative sources.[1] This lack of data underscores the importance of adhering to stringent exposure controls, as the full toxicological profile has not been thoroughly investigated.

Part 3: Physicochemical Properties and Fire Safety

Understanding the physical properties of sec-Butyl Acetoacetate is fundamental to its safe handling and storage. Its classification as a Category 4 Combustible Liquid means it has a relatively high flash point and is less of an immediate fire risk than highly flammable (Category 1 or 2) liquids, but it will burn if heated to its flash point and exposed to an ignition source.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 194 °C | [1][3] |

| Flash Point | 76 °C / 168.8 °F | [4] |

| Specific Gravity | 0.98 | [4] |

| Vapor Pressure | 0.342 mmHg @ 25 °C | [3] |

Fire Fighting Measures:

-

Suitable Extinguishing Media: In case of fire, use dry sand, dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Avoid using a solid water stream, as it may scatter and spread the fire.

-

Specific Hazards: When heated, vapors may form combustible mixtures with air. Containers may rupture if exposed to heat. Hazardous decomposition products include carbon oxides.[1]

Part 4: Exposure Controls and Safe Handling Protocols

Effective management of sec-Butyl Acetoacetate exposure risk is achieved by implementing a multi-layered safety strategy, best visualized through the "Hierarchy of Controls." This principle prioritizes the most effective control measures first.

Caption: Workflow for responding to a sec-Butyl Acetoacetate spill.

Part 6: Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [1]The storage location should be away from heat, sparks, open flames, and other sources of ignition. [1][4]* Incompatible Materials: Keep away from strong oxidizing agents.

-

Disposal: Waste material must be disposed of as hazardous waste in accordance with all applicable federal, state, and local environmental regulations. [1]Do not allow the product to enter drains. [5]

References

-

ChemBK (2024). sec-Butyl Acetaoacetate. Retrieved January 5, 2026, from [Link]

-

Chemius (2025). Sec-Butyl Acetate :: Internal Plant Instructions. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of sec-Butyl 3-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of sec-butyl 3-oxobutanoate. Intended for researchers, scientists, and professionals in drug development, this document consolidates critical data including physicochemical characteristics, spectroscopic profiles, safety and handling protocols, and a representative synthetic and purification workflow. The information presented herein is curated from reputable scientific sources to ensure accuracy and reliability, facilitating its application in research and development.

Introduction

sec-Butyl 3-oxobutanoate, also known as sec-butyl acetoacetate, is a keto-ester with the chemical formula C₈H₁₄O₃. Its unique molecular structure, featuring both a ketone and an ester functional group, makes it a versatile building block in organic synthesis. The presence of these functionalities allows for a wide range of chemical transformations, rendering it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in a laboratory and industrial setting. This guide aims to provide a detailed and practical resource for professionals working with this compound.

Physicochemical Properties

The physical properties of sec-butyl 3-oxobutanoate are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding its behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 13562-76-0 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [2] |

| Appearance | Clear, colorless liquid | |

| Density | 0.98 g/mL | [3] |

| Boiling Point | 194 °C | [3] |

| Refractive Index (n²⁰/D) | 1.4210 - 1.4240 | [3] |

| Solubility | Information not explicitly available for sec-butyl 3-oxobutanoate. However, related compounds like tert-butyl 3-oxobutanoate are soluble in many organic solvents and have limited solubility in water. | |

| InChIKey | QSTNBMLCULGCQE-UHFFFAOYSA-N | [1][4] |

| SMILES | CCC(C)OC(=O)CC(=O)C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of sec-butyl 3-oxobutanoate. Below is a summary of its key spectroscopic features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of sec-butyl 3-oxobutanoate provides detailed information about the proton environments in the molecule.

-

¹H NMR (CDCl₃, 90 MHz) Chemical Shifts (ppm):

-

4.90 (m, 1H): Corresponds to the methine proton (-CH-) of the sec-butyl group, which is deshielded by the adjacent oxygen atom.

-

3.44 (s, 2H): Represents the two protons of the methylene group (-CH₂-) between the two carbonyl groups.

-

2.27 (s, 3H): Assigned to the three protons of the methyl group (-CH₃) adjacent to the ketone carbonyl.

-

1.58 (m, 2H): Corresponds to the two protons of the methylene group (-CH₂-) in the ethyl part of the sec-butyl group.

-

1.24 (d, 3H): Represents the three protons of the methyl group (-CH₃) of the sec-butyl group.

-

0.91 (t, 3H): Assigned to the three protons of the terminal methyl group (-CH₃) of the sec-butyl group.[5]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

-

-

~200-210 ppm: Ketone carbonyl carbon.

-

~165-175 ppm: Ester carbonyl carbon.

-

~70-80 ppm: The carbon of the sec-butyl group bonded to oxygen (-CH-O-).

-

~50 ppm: The methylene carbon between the carbonyls.

-

~10-30 ppm: The remaining aliphatic carbons of the sec-butyl and acetyl groups.[6]

-

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

-

Key IR Absorption Bands (cm⁻¹):

-

~1745 cm⁻¹: Strong absorption due to the C=O stretching of the ester group.

-

~1720 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ketone group.

-

~1100-1300 cm⁻¹: C-O stretching of the ester.

-

~2850-3000 cm⁻¹: C-H stretching of the aliphatic groups.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight of the compound.

-

Major Fragment Ions: Common fragmentation patterns for β-keto esters include cleavage at the α-position to the carbonyl groups and McLafferty rearrangement. Expected significant fragments include ions at m/z = 101 (loss of -OCH(CH₃)CH₂CH₃), 85, and 43 (acetyl cation, [CH₃CO]⁺), which is often the base peak.[7]

-

Synthesis and Purification

The synthesis of sec-butyl 3-oxobutanoate can be achieved through the transesterification of another acetoacetate ester (e.g., ethyl acetoacetate) with sec-butanol or by the direct reaction of diketene with sec-butanol.

Representative Synthesis Protocol: Transesterification of Ethyl Acetoacetate

This protocol describes a general procedure for the synthesis of sec-butyl 3-oxobutanoate via a catalyzed transesterification reaction.

Materials:

-

Ethyl acetoacetate

-

sec-Butanol

-

Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium sec-butoxide)

-

Toluene (as a solvent to aid in the removal of ethanol)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add ethyl acetoacetate, an excess of sec-butanol (2-3 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add toluene to the flask.

-

Heat the reaction mixture to reflux. The ethanol formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of ethanol collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification

The crude sec-butyl 3-oxobutanoate can be purified by fractional distillation under reduced pressure to obtain the pure product.

Caption: Relationship between hazards and necessary safety measures for sec-butyl 3-oxobutanoate.

Conclusion

This technical guide has provided a detailed summary of the core physical and chemical properties of sec-butyl 3-oxobutanoate. By consolidating data on its physicochemical characteristics, spectroscopic profile, synthesis, and safety, this document serves as a valuable resource for scientists and researchers. The provided information is intended to facilitate the safe and effective use of this versatile compound in various synthetic applications, particularly within the pharmaceutical and chemical industries.

References

-

SpectraBase. Acetoacetic acid, sec-butyl ester. [Link]

-

ChemSynthesis. butyl 3-oxobutanoate. [Link]

-

Chemius. Safety Data Sheet: Sec-Butyl Acetate. [Link]

-

PubChemLite. Sec-butyl acetoacetate (C8H14O3). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031325). [Link]

-

PubChem. Tert-butyl acetoacetate. [Link]

-

PubChem. Butyl acetoacetate. [Link]

-

PrepChem.com. Synthesis of tert-butyl 3-oxobutyrate. [Link]

-

J-STAGE. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. [Link]

-

FooDB. Showing Compound 3-Methylbutyl 3-oxobutanoate (FDB015275). [Link]

-

SL Chemtech. Production Method of Sec-butyl Acetate. [Link]

-

WordPress.com. ir | ORGANIC CHEMISTRY SELECT. [Link]

-

NIST WebBook. Butanoic acid, 3-oxo-, propyl ester. [Link]

-

NIST WebBook. Butanoic acid, 3-oxo-, butyl ester. [Link]

- Google Patents.

-

ChemBK. Ethyl 3-oxobutanoate. [Link]

- Google Patents.

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

-

Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

- Google Patents.

-

Wikipedia. sec-Butyl acetate. [Link]

-

NIST WebBook. sec-Butyl acetate. [Link]

-

NIST WebBook. sec-Butyl acetate. [Link]

Sources

- 1. PubChemLite - Sec-butyl acetoacetate (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. aksci.com [aksci.com]

- 4. spectrabase.com [spectrabase.com]

- 5. ACETOACETIC ACID SEC-BUTYL ESTER(13562-76-0) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ACETOACETIC ACID SEC-BUTYL ESTER(13562-76-0) IR Spectrum [chemicalbook.com]

Methodological & Application

Biginelli reaction with sec-Butyl Acetoacetate for dihydropyrimidinone synthesis

Application Note & Protocol

Topic: Biginelli Reaction with sec-Butyl Acetoacetate for Dihydropyrimidinone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of Dihydropyrimidinones (DHPMs) and the Biginelli Reaction

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] These compounds exhibit a remarkable spectrum of biological activities, including roles as calcium channel blockers, antiviral, antibacterial, anti-inflammatory, and antitumor agents.[3][4][5] Notably, the DHPM framework is found in marine alkaloids like batzelladine, which are potent HIV inhibitors, and in synthetic drugs such as Monastrol, a specific inhibitor of the mitotic kinesin Eg5, highlighting its significance in modern drug discovery.[4][6]

The most direct and atom-economical route to this valuable heterocycle is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic catalysis.[1][7][8] First reported by Pietro Biginelli in 1891, this multicomponent reaction has seen continuous development to improve yields and broaden its substrate scope.[1][9]

This application note provides a detailed technical guide for employing sec-butyl acetoacetate, a sterically hindered β-ketoester, in the Biginelli reaction. We will explore the mechanistic nuances introduced by this substrate, provide an optimized and validated protocol, and offer expert insights into catalyst selection and troubleshooting to empower researchers in synthesizing novel DHPMs for drug development pipelines.

Mechanistic Considerations: Navigating Steric Hindrance with sec-Butyl Acetoacetate

The currently accepted mechanism for the Biginelli reaction proceeds through a series of bimolecular reactions.[1] The key steps, as illustrated below, are:

-

N-Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form a hemiaminal, which then dehydrates to generate a reactive N-acyliminium ion intermediate.[7][10][11] This electrophilic species is central to the reaction pathway.

-

Nucleophilic Addition: The enol form of the β-ketoester acts as the key nucleophile, attacking the N-acyliminium ion. This is often the rate-determining step.[1]

-

Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl, followed by dehydration to yield the final, stable 3,4-dihydropyrimidinone ring system.[10][12]

The introduction of a bulky sec-butyl group in the acetoacetate ester presents a significant steric challenge, primarily impacting the nucleophilic addition step. This steric hindrance can decrease the reaction rate and, under suboptimal conditions, lead to lower yields compared to reactions with less hindered esters like ethyl acetoacetate.[11] Consequently, overcoming this steric barrier necessitates careful optimization of reaction parameters, particularly the choice of catalyst and temperature, to drive the reaction to completion.

Catalyst Selection: The Key to Unlocking Reactivity

The Biginelli reaction is acid-catalyzed, and both Brønsted and Lewis acids are effective.[1] However, for sterically demanding substrates, the choice of catalyst is critical to achieving high yields.[13]

-

Brønsted Acids (e.g., HCl, H₂SO₄, p-TSA) are the classical catalysts. While effective, they can sometimes require harsh conditions and longer reaction times, which may not be ideal for hindered substrates.[14][15]

-

Lewis Acids (e.g., FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃) have emerged as powerful alternatives.[7][16][17] They function by coordinating to the carbonyl oxygen atoms of the aldehyde and ketoester, increasing their electrophilicity and facilitating the key C-C and C-N bond-forming steps. For substrates like sec-butyl acetoacetate, strong Lewis acids are often superior as they more effectively promote the formation of the N-acyliminium intermediate and its subsequent reaction.[13][18]

| Catalyst Type | Examples | Strengths for Hindered Substrates | Considerations |

| Brønsted Acid | HCl, H₂SO₄, p-TSA | Cost-effective, readily available. | May require higher temperatures and longer reaction times; potential for side reactions.[13] |

| Lewis Acid | FeCl₃, ZnCl₂, Cu(OTf)₂ | Generally higher yields and shorter reaction times; milder conditions often possible.[1][16] | Cost, moisture sensitivity, and potential need for inert atmosphere for some catalysts. |

| Lanthanide Triflate | Yb(OTf)₃, La(OTf)₃ | Highly effective, even in catalytic amounts; can be used in various solvents or solvent-free.[7] | Higher cost compared to traditional acids. |

| Heterogeneous Acid | KSF Clay, Amberlyst-15 | Easy separation and catalyst recycling, aligning with green chemistry principles.[19] | May exhibit lower activity compared to homogeneous catalysts, requiring more forcing conditions. |

Table 1: Comparison of Catalyst Classes for the Biginelli Reaction.

For this protocol, we recommend using a robust Lewis acid such as Ytterbium(III) triflate [Yb(OTf)₃] due to its proven efficacy under mild conditions, even with challenging substrates.

Detailed Experimental Protocol: Synthesis of 5-(sec-butoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol details the synthesis of a model DHPM using benzaldehyde, urea, and sec-butyl acetoacetate.

Materials and Reagents

-

Benzaldehyde (≥99%)

-

sec-Butyl acetoacetate (≥98%)

-

Urea (≥99%)

-

Ytterbium(III) triflate [Yb(OTf)₃] (98%)

-

Ethanol (anhydrous, 200 proof)

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer with heating plate

-

TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.), sec-butyl acetoacetate (1.58 g, 10.0 mmol, 1.0 equiv.), urea (0.90 g, 15.0 mmol, 1.5 equiv.), and anhydrous ethanol (20 mL).

-

Catalyst Addition: Stir the mixture at room temperature until most solids are suspended, then add Ytterbium(III) triflate (0.62 g, 1.0 mmol, 10 mol%).

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent, benzaldehyde), allow the mixture to cool to room temperature.

-

Product Isolation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A white precipitate will form.

-

Filtration: Continue stirring the slurry for 30 minutes in an ice bath to maximize precipitation. Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

-

Purification: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol (add water dropwise if necessary to induce crystallization upon cooling).

-

Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.[20][21][22]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Biginelli reaction.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Catalyst Inactivity: The Lewis acid may be hydrated or degraded. | Use a fresh, anhydrous catalyst. Consider screening other Lewis acids like InCl₃ or FeCl₃.[13] |

| Insufficient Reaction Time/Temp: Steric hindrance from the sec-butyl group slowing the reaction. | Increase the reflux time and monitor carefully by TLC. A moderate increase in temperature may be beneficial if using a higher-boiling solvent like acetonitrile.[23] | |

| Poor Reagent Purity: Impurities in starting materials can inhibit the reaction. | Use high-purity reagents. Ensure the aldehyde has not been oxidized to benzoic acid. | |

| Formation of Side Products | Hantzsch Dihydropyridine: Urea can decompose at high temperatures to ammonia, leading to a competing Hantzsch reaction pathway. | Avoid excessive heating. Ensure the reaction temperature does not significantly exceed the solvent's boiling point.[23] |

| Self-Condensation Products: Aldol condensation of the aldehyde or ketoester. | Ensure the catalyst is added promptly and the reaction is heated to reflux efficiently to favor the three-component pathway. | |

| Product Fails to Precipitate or Oils Out | Supersaturation or Impurities: The product may be too soluble in the work-up mixture, or impurities may be inhibiting crystallization. | Scratch the inside of the beaker to induce crystallization. Try a different solvent system for precipitation/recrystallization (e.g., ethyl acetate/hexanes). If necessary, perform column chromatography. |

Conclusion

The Biginelli reaction remains a cornerstone of heterocyclic synthesis, offering a powerful and convergent route to the medicinally vital dihydropyrimidinone scaffold. While the use of sterically demanding substrates like sec-butyl acetoacetate introduces challenges, they can be readily overcome through rational catalyst selection and careful optimization of reaction conditions. This application note provides a validated protocol using a robust Lewis acid catalyst that delivers the desired product in good yield. By understanding the mechanistic principles and potential pitfalls, researchers can confidently employ this methodology to expand chemical diversity and accelerate the discovery of novel therapeutic agents.

References

-

Biginelli, P. Ueber Aldehyduramide Des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 1891, 24 (1), 1317–1319. [Link]

-

J&K Scientific LLC. Biginelli Reaction. J&K Scientific, 2021. [Link]

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

-

Pratima, A., et al. Brønsted acid catalysed enantioselective Biginelli reaction. IRIS-AperTO - UniTo, 2017. [Link]

-

ResearchGate. Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]

-

Alvim, H. G. O., et al. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. Journal of Organic Chemistry, 2012, 77(22), 10184-93. [Link]

-

Reddy, C. V., et al. Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H). Taylor & Francis Online, 2007. [Link]

-

Kaur, R., et al. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 2017, 132, 108-134. [Link]

-

Mohammadi, A. A., et al. Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones. Oriental Journal of Chemistry, 2015. [Link]

-

Kolvari, E., et al. Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions. Eurasian Chemical Communications, 2020, 2(8), 909-915. [Link]

-

ResearchGate. Dihydropyrimidinone (DHPM) scaffold as a potent anticancer drug. [Link]

-

Das, B., et al. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 2021, 11, 36811-36825. [Link]

-

ResearchGate. A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. [Link]

-

Suma, C., et al. Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharma and Bio Sciences, 2020, 19(2), 271-286. [Link]

-

PubMed. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PubMed, 2024. [Link]

-

Woerly, E. THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois, 2008. [Link]

-

ChemContent. Biginelli Reaction. ChemContent, 2022. [Link]

-

Zade, A., et al. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2025. [Link]

-

ACS Publications. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 2022. [Link]

-

Der Pharma Chemica. Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 2016. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences, 2023. [Link]

-

ArTS. Biginelli Reaction and β‐Secretase Inhibition: A Multicomponent Reaction as a Friendly Educational Approach to Bioactive Compounds. ArTS, 2021. [Link]

-

MDPI. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 2018. [Link]

-

ResearchGate. Catalysts and conditions for Biginelli reaction. [Link]

-

Wan, J.-P., & Li, Y. Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies beyond the Classical Biginelli Reaction. Synthesis, 2010, 2010(23), 3943-3953. [Link]

-

ResearchGate. Synthesis of dihydropyrimidinones using non-commercial b-ketoester... [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 2022. [Link]

-

Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 2018. [Link]

-

ResearchGate. Biginelli Reaction: A Green Perspective. [Link]

-

Kappe, C. O. The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 2004. [Link]

-

Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]

-

ResearchGate. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. [Link]

-

Peng, J., & Deng, Y. Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 2001, 42(34), 5917-5919. [Link]

-

NCBI. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 2018. [Link]

-

Jetir.Org. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. iris.unito.it [iris.unito.it]

- 10. jk-sci.com [jk-sci.com]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. Biginelli Reaction - ChemContent [chemcontent.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ionike.com [ionike.com]

- 20. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. jetir.org [jetir.org]

- 23. benchchem.com [benchchem.com]

use of sec-Butyl Acetoacetate in the synthesis of pyrimidine derivatives

An Application Guide to the Synthesis of Pyrimidine Derivatives Using sec-Butyl Acetoacetate

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is profound.[1][2][3] Pyrimidine derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[4][5][6] Marketed drugs such as 5-fluorouracil (anticancer), zidovudine (anti-HIV), and rosuvastatin (cardiovascular) underscore the therapeutic success of this heterocyclic scaffold.[1][4]

The synthesis of functionalized pyrimidines is, therefore, a critical task for medicinal chemists. The selection of appropriate building blocks is paramount to achieving molecular diversity and optimizing reaction efficiency. One of the most robust and widely utilized methods for constructing the pyrimidine core is the multicomponent Biginelli reaction, first reported in 1891.[7][8] This one-pot synthesis classically involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea).

This guide focuses on the strategic use of sec-butyl acetoacetate , a versatile β-ketoester, in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), key precursors to a vast library of pyrimidine-based drug candidates. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the advantages of this specific reagent.

sec-Butyl Acetoacetate: A Strategic Choice for Pyrimidine Synthesis

sec-Butyl acetoacetate (butan-2-yl 3-oxobutanoate) is a C8 keto-ester that serves as an ideal three-carbon (C-C-C) fragment for pyrimidine ring formation.[9][10] Its keto-ester functionality provides the necessary electrophilic and nucleophilic centers for the cyclocondensation reaction.

Why sec-Butyl Acetoacetate?

-

Reactivity: The ester group influences the reactivity of the adjacent methylene protons. While similar to the commonly used ethyl and methyl acetoacetates, the secondary butyl group can subtly modulate solubility and steric factors, potentially influencing reaction kinetics and product crystallization.

-

Versatility: It is a proven intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its ability to participate in various condensation and cyclization reactions.[10]

-

Structural Contribution: The acetoacetate backbone directly forms a significant portion of the final pyrimidine ring, installing a methyl group at the C6 position and a sec-butoxycarbonyl group at the C5 position, the latter of which can be retained or further modified.

The Biginelli Reaction: Mechanism and Rationale

The Biginelli reaction is a powerful one-pot, three-component synthesis that exemplifies atom economy and operational simplicity. The most widely accepted mechanism proceeds through an iminium ion intermediate.[11][12]

Causality Behind the Mechanism:

-

Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid. The catalyst's primary role is to activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by urea.

-

Iminium Ion Formation: Urea attacks the protonated aldehyde, and subsequent dehydration leads to the formation of a key N-acyliminium ion intermediate. This step is often the rate-determining step of the overall reaction.[7]

-

Nucleophilic Addition: The sec-butyl acetoacetate, existing in equilibrium with its enol form, acts as the nucleophile. The enol attacks the electrophilic iminium ion, forming a C-C bond and creating an open-chain ureide intermediate.

-

Cyclization and Dehydration: The final steps involve an intramolecular nucleophilic attack of the terminal amine onto the ester's carbonyl group, followed by dehydration to yield the stable, six-membered 3,4-dihydropyrimidin-2(1H)-one ring.

The following diagram illustrates the accepted 'iminium route' for the Biginelli reaction.

Caption: The Iminium Route of the Biginelli Reaction.

Experimental Protocol: Synthesis of 4-Aryl-5-(sec-butoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones

This protocol provides a general, self-validating method for synthesizing DHPMs using sec-butyl acetoacetate. It is adapted from established procedures for the Biginelli reaction.[13][14][15]

Materials and Reagents:

-

Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde): 10.0 mmol

-

sec-Butyl Acetoacetate: 10.0 mmol (1.58 g)

-

Urea: 15.0 mmol (0.90 g)

-

Catalyst: Ammonium Chloride (NH₄Cl): 1.0 mmol (0.053 g) or Ytterbium(III) Triflate (Yb(OTf)₃): 0.5 mmol

-

Solvent: Ethanol (95%) or Acetonitrile: 20 mL

-

Deionized Water

-

Ethyl Acetate

-

n-Hexane

Experimental Workflow Diagram:

Caption: General workflow for DHPM synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10.0 mmol), sec-butyl acetoacetate (10.0 mmol), urea (15.0 mmol), and the chosen catalyst (e.g., NH₄Cl, 1.0 mmol).

-

Solvent Addition: Add 20 mL of ethanol to the flask. Stir the mixture to ensure all solids are well-suspended.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

-

Expert Insight: The use of a slight excess of urea helps to drive the reaction to completion. The choice of catalyst can significantly impact reaction time and yield; Lewis acids like Yb(OTf)₃ are often more efficient than Brønsted acids but may be more costly.[11]

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (e.g., 3:7 v/v) solvent system. The reaction is typically complete within 3-6 hours.

-

Product Isolation: Once the reaction is complete (as indicated by the consumption of the aldehyde), cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring.

-

Filtration: A solid precipitate will form. Allow it to stir in the cold water for 15-20 minutes to complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 20 mL) to remove any remaining urea and catalyst.

-

Purification: The crude product is purified by recrystallization. A common solvent system is aqueous ethanol or ethyl acetate/n-hexane. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Drying and Characterization: Collect the purified crystals by filtration and dry them under vacuum. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, FTIR).

Data Presentation: Reaction Scope and Yields

The versatility of the Biginelli reaction allows for the use of various substituted aldehydes. The electronic nature of the substituent on the aromatic ring can influence the reaction yield and time.

| Entry | Aldehyde (Ar-CHO) | Catalyst | Time (h) | Yield (%) | Reference Melting Point (°C) |